2-(2-methoxyethoxy)-N-phenylbenzamide
Description
2-(2-Methoxyethoxy)-N-phenylbenzamide is a benzamide derivative characterized by a benzoyl group substituted with a 2-(2-methoxyethoxy) chain and an N-phenyl moiety. Its molecular formula is C₁₇H₂₀N₂O₃, with a molecular weight of 300.35 g/mol . It is frequently utilized as an intermediate in pharmaceutical synthesis, particularly in the development of compounds with optimized pharmacokinetic properties, such as enhanced membrane permeability or metabolic stability .
Properties
Molecular Formula |
C16H17NO3 |
|---|---|
Molecular Weight |
271.31g/mol |
IUPAC Name |
2-(2-methoxyethoxy)-N-phenylbenzamide |
InChI |
InChI=1S/C16H17NO3/c1-19-11-12-20-15-10-6-5-9-14(15)16(18)17-13-7-3-2-4-8-13/h2-10H,11-12H2,1H3,(H,17,18) |
InChI Key |
IOHSXIPLYZPMET-UHFFFAOYSA-N |
SMILES |
COCCOC1=CC=CC=C1C(=O)NC2=CC=CC=C2 |
Canonical SMILES |
COCCOC1=CC=CC=C1C(=O)NC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed comparison of 2-(2-methoxyethoxy)-N-phenylbenzamide with analogous benzamide derivatives, focusing on structural features, physicochemical properties, and reported applications.
Substituent Effects on Physicochemical Properties
*Estimated based on structural analogs.
†Calculated using fragment-based methods.
‡Derived from related compounds in .
Key Observations :
- Solubility : The 2-(2-methoxyethoxy) group in the target compound enhances hydrophilicity compared to simpler methoxy or methyl substituents (e.g., in ), as evidenced by its lower LogP (~2.7 vs. 3.5) .
- Bioactivity : The trifluoromethyl group in ’s compound increases lipophilicity and may improve target binding in antiparasitic applications .
- Steric Effects: Bulkier substituents, such as 2-phenoxyethoxy (), reduce metabolic clearance but may hinder target accessibility .
Preparation Methods
Direct Amide Coupling via Carbodiimide-Mediated Activation
The most widely employed strategy involves the direct coupling of 2-(2-methoxyethoxy)benzoic acid with aniline using carbodiimide-based coupling agents. This method, adapted from protocols for analogous N-phenylbenzamide derivatives, proceeds via activation of the carboxylic acid to a reactive intermediate.
Procedure :
-
Synthesis of 2-(2-Methoxyethoxy)benzoic Acid :
-
Salicylic acid is alkylated with 2-methoxyethyl bromide in the presence of potassium carbonate (K₂CO₃) in acetone at 60°C for 12 hours. The reaction yields 2-(2-methoxyethoxy)benzoic acid after acidification and recrystallization.
-
Alternative approaches include Mitsunobu reactions using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) with 2-methoxyethanol, though this method is less cost-effective for large-scale synthesis.
-
-
Amide Bond Formation :
-
The carboxylic acid (1.0 equiv) is dissolved in anhydrous dichloromethane (DCM) or dimethylformamide (DMF).
-
Coupling agents such as N,N'-diisopropylcarbodiimide (DIC, 1.5 equiv) and hydroxybenzotriazole (HOBt, 1.5 equiv) are added to activate the acid.
-
After 30 minutes of stirring, aniline (1.2 equiv) is introduced, and the reaction is stirred at room temperature for 12–24 hours.
-
Workup involves quenching with dilute NaOH, extraction with ethyl acetate, and purification via silica gel chromatography (petroleum ether/ethyl acetate, 3:2).
-
Continuous-Flow Synthesis in Microreactors
Recent innovations in microreactor technology have enabled high-efficiency synthesis of benzamide derivatives. A computational fluid dynamics (CFD) study modeled the continuous-flow synthesis of N-(3-amino-4-methylphenyl)benzamide, providing insights applicable to this compound.
Procedure :
-
Reactor Setup :
-
Two reagent streams are introduced into a T-shaped micromixer:
-
Stream 1: 2-(2-methoxyethoxy)benzoic acid in DMF.
-
Stream 2: Aniline and EDC·HCl in DMF.
-
-
The reaction occurs in a coiled tubular reactor (0.5 mm inner diameter) at 70°C.
-
-
Optimization :
Comparative Analysis of Synthesis Methods
| Method | Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|
| Carbodiimide-Mediated | DCM/DMF, RT, 12–24 h | 65–73% | Scalable, mild conditions | Long reaction time, solvent waste |
| Microwave-Assisted | Solvent-free, 80°C, 8–10 min | 80–93% | Rapid, high yield | Requires Boc protection/deprotection |
| Continuous-Flow | DMF, 70°C, 420 s residence time | 76% | High throughput, easy optimization | Specialized equipment needed |
Critical Parameters and Optimization
Solvent Selection
Catalytic Additives
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